5-[4-(allyloxy)benzylidene]-3-benzyl-1,3-thiazolidine-2,4-dione
Overview
Description
5-[4-(allyloxy)benzylidene]-3-benzyl-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H17NO3S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.09291458 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Anticancer Potential
A study designed a library of compounds, including variants of 5-[4-(allyloxy)benzylidene]-3-benzyl-1,3-thiazolidine-2,4-dione, to screen for antimicrobial and anticancer potential. Molecular docking studies targeting S. aureus GyrB ATPase and CDK-8 proteins suggested that these compounds, particularly analogues NB-3, NA-3, and FC-20, exhibited significant docking scores, indicating potential as lead structures for developing new anticancer and antimicrobial agents (Kumar et al., 2022).
Antidiabetic Activity
Compounds within the thiazolidinedione class, including this compound derivatives, have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities. Among these, certain derivatives showed promising results in genetically obese and diabetic mouse models, highlighting the critical role of the 5-(4-oxybenzyl) moiety for substantial activity, which suggests these compounds could be explored further for antidiabetic therapies (Sohda et al., 1982).
Synthesis and Evaluation Techniques
Innovative synthesis methods for thiazolidine-2,4-dione derivatives, including the compound of interest, have been developed to improve yield and potential bioactivity. For instance, a solvent-free synthesis approach under microwave irradiation has been utilized to synthesize a series of 5-benzylidenethiazolidine-2,4-diones, demonstrating a clean, efficient method for producing these compounds with potential pharmacological applications (Yang et al., 2003).
α-Glucosidase Inhibitory Activity
A series of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. This study identified compounds with potent inhibitory effects, offering a new class of α-glucosidase inhibitors for managing diabetes (Nori et al., 2014).
Properties
IUPAC Name |
(5Z)-3-benzyl-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-2-12-24-17-10-8-15(9-11-17)13-18-19(22)21(20(23)25-18)14-16-6-4-3-5-7-16/h2-11,13H,1,12,14H2/b18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHCEOKJXQQQQG-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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